molecular formula C22H24N4O2S B11207990 N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine

Cat. No.: B11207990
M. Wt: 408.5 g/mol
InChI Key: OPCADGBKNLALHR-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group, a methyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through the reaction of pyrrolidine with a sulfonyl chloride derivative.

    Final Assembly: The final compound is assembled by coupling the pyridazine derivative with the sulfonylated pyrrolidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrolidinyl groups.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group.

    Substitution: The benzyl and pyrrolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation can lead to the formation of benzaldehyde derivatives or sulfone derivatives.

    Reduction: Reduction can yield partially or fully hydrogenated pyridazine rings.

    Substitution: Substitution reactions can introduce various functional groups onto the benzyl or pyrrolidinyl moieties.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used to study the interactions of pyridazine derivatives with biological targets such as enzymes or receptors.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the benzyl and pyrrolidinyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazine-2-carboxylate: This compound shares the pyrrolidinylsulfonyl and benzyl groups but has a pyrazine ring instead of a pyridazine ring.

    4-(pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidinyl group attached to a benzonitrile moiety.

Uniqueness

N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine is unique due to the combination of its pyridazine ring with the benzyl and pyrrolidinylsulfonyl groups. This unique structure allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-benzyl-6-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazin-3-amine

InChI

InChI=1S/C22H24N4O2S/c1-17-9-10-19(15-21(17)29(27,28)26-13-5-6-14-26)20-11-12-22(25-24-20)23-16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,23,25)

InChI Key

OPCADGBKNLALHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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